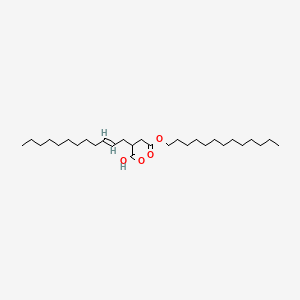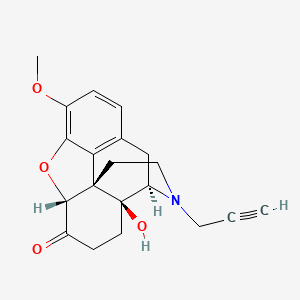
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is a complex organic compound belonging to the morphinan class. Compounds in this class are known for their diverse pharmacological activities, including analgesic and antitussive properties. This compound’s unique structure, featuring an epoxy group, hydroxyl group, methoxy group, and propynyl group, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the morphinan skeleton: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The epoxy, hydroxyl, methoxy, and propynyl groups are introduced through specific reactions such as epoxidation, hydroxylation, methylation, and alkylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the epoxy group may produce diols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: Known for its antitussive effects.
Oxycodone: A semi-synthetic opioid used for pain management.
Uniqueness
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other morphinan derivatives. The presence of the epoxy and propynyl groups, in particular, may result in unique interactions with molecular targets and distinct pharmacological effects.
Propiedades
Número CAS |
84962-45-8 |
|---|---|
Fórmula molecular |
C20H21NO4 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-ynyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h1,4-5,15,18,23H,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 |
Clave InChI |
CJIBNJHPNWBQCT-XFWGSAIBSA-N |
SMILES isomérico |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC#C)[C@@H](O2)C(=O)CC5)O)C=C1 |
SMILES canónico |
COC1=C2C3=C(CC4C5(C3(CCN4CC#C)C(O2)C(=O)CC5)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



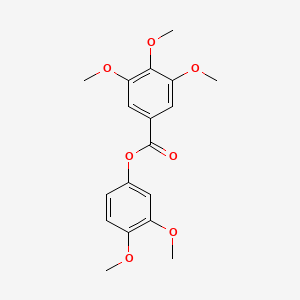

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

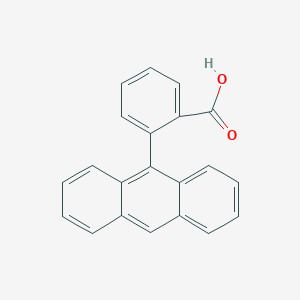
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


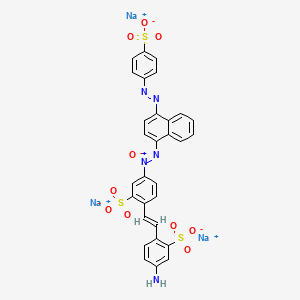
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
